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molecular formula C9H18NO4P B8497212 Diethyl [2-(cyclopropylamino)-2-oxoethyl]phosphonate CAS No. 144290-26-6

Diethyl [2-(cyclopropylamino)-2-oxoethyl]phosphonate

Cat. No. B8497212
M. Wt: 235.22 g/mol
InChI Key: RJLVURPNEWDHCV-UHFFFAOYSA-N
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Patent
US05719186

Procedure details

2-Chloro-N-cyclopropylacetamide (20 g, 0.15 moles) was added in portions with stirring to triethyl phosphite (28 g, 0.17 moles, Aldrich) at 110° C. The solution was then heated to 155° C. for 30 minutes, cooled to 125° C., and the volatiles were removed by distillation under aspirator vacuum (15 mm Hg) at this temperature. The residual oil was stirred with pentane (200 mL) while cooling in an ice bath to induce crystallization. Filtration gave 5.2 g (14%) of diethyl((cyclopropylcarbamoyl)methyl)phosphonate as white crystals; m.p. 51°-56° C. The liquor was concentrated and cooled to give 25.3 g (71%) of a second crop; m.p. 50°-56° C. Recrystallization from dichloromethane/hexanes gave the analytical sample, m.p. 55°-57° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][CH:6]1[CH2:8][CH2:7]1)=[O:4].[P:9]([O:16]CC)([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12]>>[CH2:11]([O:10][P:9]([CH2:2][C:3](=[O:4])[NH:5][CH:6]1[CH2:8][CH2:7]1)(=[O:16])[O:13][CH2:14][CH3:15])[CH3:12]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClCC(=O)NC1CC1
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Stirring
Type
CUSTOM
Details
The residual oil was stirred with pentane (200 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 125° C.
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by distillation under aspirator vacuum (15 mm Hg) at this temperature
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CC(NC1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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